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Abstract

2-Quinoxalinol, a heterocyclic aromatic organic compound, stands as a molecule of significant
interest in medicinal chemistry and materials science. This technical guide provides a
comprehensive overview of its chemical structure, physicochemical properties, synthesis, and
reactivity. Furthermore, it delves into its notable biological activities, including its photocatalytic,
antimicrobial, and anticancer properties, offering insights into its potential applications in drug
development. This document is intended to serve as a detailed resource, complete with
tabulated data, experimental protocols, and visual diagrams to facilitate a deeper
understanding and further research into this versatile scaffold.

Core Chemical and Physical Properties

2-Quinoxalinol, also known as quinoxalin-2(1H)-one, is a white to pale yellow crystalline solid.
[1] Its fundamental properties are summarized in the table below, providing a quick reference
for laboratory applications.
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Property Value Reference(s)
IUPAC Name 1H-quinoxalin-2-one [2]
2-Hydroxyquinoxaline,
Synonyms ) ) [2][3]
Quinoxalin-2-one
CAS Number 1196-57-2 [11[2][3]
Molecular Formula CsHeN20 [1112]
Molecular Weight 146.15 g/mol [4][5]
White to pale yellow crystalline
Appearance , [1]
solid
Melting Point 271-272 °C [61[7]
Boiling Point 265.75 °C (rough estimate) [6]
Soluble in ethanol, dimethyl
sulfoxide (DMSO), and lye;
Solubility less soluble in water, ethyl [1][6]
acetate, acetonitrile, and
acetone.
pKa (Predicted) 9.20 £ 0.50 [6]

Tautomerism: The Dual Identity of 2-Quinoxalinol

A critical chemical feature of 2-Quinoxalinol is its existence in a tautomeric equilibrium with its
keto form, quinoxalin-2(1H)-one. The lactim (enol) form, 2-Quinoxalinol, and the lactam (keto)
form, quinoxalin-2(1H)-one, readily interconvert. The position of this equilibrium is influenced by
the solvent environment. While the enol form is slightly more stable in the gas phase, the keto
form is generally favored in polar solvents.[8] This tautomerism is a crucial consideration in its
reactivity and biological interactions.

Guinoxalin—Z(lH)—one (Keto form) Equilibrium 2-Quinoxalinol (Enol formD
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Tautomeric equilibrium of 2-Quinoxalinol.

Experimental Protocol: Investigation of Tautomerism by
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study tautomeric
equilibria as the chemical shifts of protons and carbons are highly sensitive to their chemical
environment.

Methodology:

Sample Preparation: Prepare solutions of 2-Quinoxalinol at a known concentration in a
range of deuterated solvents with varying polarities (e.g., DMSO-de, CDCIz, Methanol-da).

e H NMR Spectroscopy: Acquire *H NMR spectra for each solution. The presence of distinct
sets of signals for the keto and enol forms, or a set of averaged signals, will provide
information about the equilibrium. The relative integrals of the distinct signals can be used to
determine the ratio of the two tautomers in each solvent.

e 13C NMR Spectroscopy: Acquire 33C NMR spectra to further confirm the presence of both
tautomers. The chemical shift of the carbonyl carbon in the keto form (around 160-170 ppm)
and the carbon bearing the hydroxyl group in the enol form (around 150-160 ppm) are
characteristic.

e Variable Temperature NMR: Perform NMR experiments at different temperatures to study the
thermodynamics of the tautomeric equilibrium. Changes in the relative populations of the
tautomers with temperature can be used to calculate the enthalpy and entropy of the
equilibrium.

Synthesis and Reactivity

The quinoxaline scaffold is synthetically accessible through several routes. The most common
and direct method for the synthesis of 2-Quinoxalinol involves the condensation of an o-
phenylenediamine with a 1,2-dicarbonyl compound.
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Experimental Protocol: Synthesis of 2-Quinoxalinol

This protocol details the one-step synthesis of 2-Quinoxalinol from o-phenylenediamine and

glyoxylic acid.

Materials:

o-Phenylenediamine

Glyoxylic acid monohydrate

Methanol

Dry ice or an ice-salt bath

Procedure:

In a reaction vessel, dissolve o-phenylenediamine in methanol.
Cool the solution to between -6 and 0 °C using a dry ice/acetone or ice-salt bath.

Slowly add an agueous solution of glyoxylic acid monohydrate to the cooled o-
phenylenediamine solution while maintaining the temperature below 0 °C. The reaction is
exothermic.

Stir the reaction mixture at this low temperature for a few hours. A precipitate of 2-
Quinoxalinol will form.

Collect the crude product by filtration and wash it with cold methanol.

The crude product can be purified by recrystallization from a suitable solvent, such as
ethanol or a mixture of DMF and methanol, to yield high-purity white to pale yellow crystals
of 2-Quinoxalinol.[2]
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Workflow for the synthesis of 2-Quinoxalinol.

Reactivity

The quinoxaline ring is an electron-deficient system, which influences its reactivity. The
presence of the hydroxyl/oxo group at the 2-position further modulates the electronic properties

of the ring.
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» Electrophilic Substitution: The benzene ring of the quinoxaline system can undergo
electrophilic aromatic substitution, although the pyrazine ring is deactivating. The position of
substitution is directed by the existing substituents.

» Nucleophilic Substitution: The pyrazine ring is susceptible to nucleophilic attack, particularly
at the carbon atoms adjacent to the nitrogen atoms. The reactivity can be enhanced by the
presence of electron-withdrawing groups or by N-oxidation of the quinoxaline ring.

e Reactions at the N-H and O-H groups: The keto-enol tautomerism allows for reactions at
both the nitrogen and oxygen atoms. The nitrogen atom can be alkylated or acylated, while
the hydroxyl group in the enol form can undergo reactions typical of phenols.

Biological Activities and Applications

2-Quinoxalinol and its derivatives have garnered significant attention for their diverse
biological activities, making them promising candidates for drug development.

Photocatalytic Activity

2-Hydroxyquinoxaline (HQO) has been shown to possess photocatalytic activity, capable of
degrading various biomolecules upon exposure to light. This activity is proposed to occur
through a process of organic redox cycling.
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Proposed mechanism of photocatalytic activity.

This protocol provides a general method to assess the photocatalytic degradation of a model
compound by 2-Quinoxalinol.

Materials:
e 2-Quinoxalinol

e Model compound for degradation (e.g., a dye like methylene blue or a biomolecule like
ascorbic acid)

o Suitable solvent (e.g., ethanol or a buffer solution)

 Light source (e.g., a visible light lamp or a UV lamp)
e UV-Vis Spectrophotometer

Procedure:
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e Prepare a solution of the model compound at a known concentration in the chosen solvent.
e Prepare a solution of 2-Quinoxalinol in the same solvent.

e In a quartz cuvette, mix the model compound solution with the 2-Quinoxalinol solution.
Prepare a control sample with only the model compound.

o Measure the initial absorbance of the model compound at its maximum absorption
wavelength (Amax) using the UV-Vis spectrophotometer.

e Expose the cuvette containing the mixture to the light source.

o Atregular time intervals, remove the cuvette and measure the absorbance of the model
compound at its Amax.

» Plot the absorbance (or concentration) of the model compound as a function of time to
determine the rate of degradation.

o Compare the degradation rate in the presence and absence of 2-Quinoxalinol to confirm its
photocatalytic effect.

Antimicrobial Activity

Quinoxaline derivatives are known to exhibit a broad spectrum of antimicrobial activities against
various bacteria and fungi. The mechanism of action is thought to involve the inhibition of
essential cellular processes.

The broth microdilution method is a standard procedure to determine the MIC of an
antimicrobial agent.

Materials:
e 2-Quinoxalinol stock solution (in a suitable solvent like DMSO)
o Bacterial or fungal culture

e Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
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e 96-well microtiter plates
e |ncubator
Procedure:

» In a 96-well plate, perform serial two-fold dilutions of the 2-Quinoxalinol stock solution in the
broth medium to obtain a range of concentrations.

e Prepare an inoculum of the test microorganism and adjust its concentration to a standard
(e.g., 0.5 McFarland standard for bacteria).

e Add the standardized inoculum to each well of the microtiter plate.

« Include a positive control (microorganism in broth without the compound) and a negative
control (broth only).

 Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

e The MIC is determined as the lowest concentration of 2-Quinoxalinol at which no visible
growth of the microorganism is observed.

Anticancer Activity

Numerous quinoxaline derivatives have demonstrated potent anticancer activity against various
cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key
signaling pathways, induction of apoptosis, and targeting of specific enzymes. While the direct
effect of 2-Quinoxalinol on specific cancer signaling pathways is an area of ongoing research,
derivatives of the quinoxaline scaffold have been shown to modulate pathways such as the
PISK/Akt/mTOR and Wnt/B-catenin pathways, which are often dysregulated in cancer.
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Potential anticancer signaling pathways targeted by quinoxaline derivatives.
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The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used

to measure cytotoxicity of potential medicinal agents.

Materials:

Cancer cell line (e.g., HeLa, MCF-7)

Cell culture medium and supplements

2-Quinoxalinol

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well plates

Microplate reader

Procedure:

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere
overnight.

Treat the cells with various concentrations of 2-Quinoxalinol and incubate for a specified
period (e.g., 24, 48, or 72 hours). Include untreated control cells.

After the incubation period, add MTT solution to each well and incubate for a few hours.
Viable cells with active metabolism will convert the yellow MTT into a purple formazan
precipitate.

Add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance of the solution in each well using a microplate reader at a
wavelength of around 570 nm.

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell
viability compared to the untreated control to determine the cytotoxic effect of 2-
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Quinoxalinol. The ICso value (the concentration that inhibits 50% of cell growth) can be
determined from the dose-response curve.

Conclusion

2-Quinoxalinol is a versatile heterocyclic compound with a rich chemical profile and a broad
spectrum of biological activities. Its straightforward synthesis and the potential for diverse
chemical modifications make it an attractive scaffold for the development of new therapeutic
agents and functional materials. The data and protocols presented in this guide are intended to
provide a solid foundation for researchers and scientists to explore the full potential of this
intriguing molecule. Further investigations into its specific molecular targets and mechanisms of
action will undoubtedly pave the way for novel applications in medicine and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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